9-(Methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline
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Overview
Description
N-Despropyl Pergolide is a chemical compound with the molecular formula C16H20N2S and a molecular weight of 272.41 g/mol . It is a derivative of pergolide, an ergot alkaloid, and is known for its interaction with dopamine receptors . This compound is primarily used in neurological research and has applications in studying various neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Despropyl Pergolide typically involves the despropylation of pergolide. Pergolide itself is synthesized through a series of chemical reactions starting from ergot alkaloids . The despropylation process involves the removal of a propyl group from pergolide, which can be achieved using specific reagents and conditions .
Industrial Production Methods
Industrial production of N-Despropyl Pergolide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Despropyl Pergolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Despropyl Pergolide can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
N-Despropyl Pergolide has a wide range of applications in scientific research, including:
Mechanism of Action
N-Despropyl Pergolide exerts its effects primarily through its interaction with dopamine receptors. It acts as a dopamine receptor agonist, meaning it binds to and activates these receptors . This interaction leads to various downstream effects, including the inhibition of adenylyl cyclase and the modulation of intracellular calcium levels . These actions contribute to its effects on neurotransmission and its potential therapeutic benefits in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Despropyl Pergolide include:
Pergolide: The parent compound, known for its use in treating Parkinson’s disease.
Cabergoline: Another ergot derivative with similar dopamine receptor agonist activity.
Bromocriptine: An ergot alkaloid used in the treatment of Parkinson’s disease and other conditions.
Uniqueness
Its despropylated structure may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, pergolide .
Properties
IUPAC Name |
9-(methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1-19-9-10-5-13-12-3-2-4-14-16(12)11(8-18-14)6-15(13)17-7-10/h2-4,8,10,13,15,17-18H,5-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDLEAVQICQCHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CC2C(CC3=CNC4=CC=CC2=C34)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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